molecular formula C19H30N2O2 B11363080 N-{[1-(dimethylamino)cyclohexyl]methyl}-3-propoxybenzamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-propoxybenzamide

Cat. No.: B11363080
M. Wt: 318.5 g/mol
InChI Key: ABRJEMCQUVBBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-propoxybenzamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group attached to a cyclohexyl ring, which is further connected to a propoxybenzamide moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-3-propoxybenzamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the dimethylamino group. One common method involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent to form the dimethylamino-cyclohexane intermediate. This intermediate is then reacted with 3-propoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-propoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or cyclohexyl derivatives.

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-propoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-3-propoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group is known to enhance the compound’s binding affinity to certain receptors, while the propoxybenzamide moiety may contribute to its overall pharmacological profile. The compound’s effects are mediated through the modulation of signaling pathways and the alteration of cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-propoxybenzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological effects, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-3-propoxybenzamide

InChI

InChI=1S/C19H30N2O2/c1-4-13-23-17-10-8-9-16(14-17)18(22)20-15-19(21(2)3)11-6-5-7-12-19/h8-10,14H,4-7,11-13,15H2,1-3H3,(H,20,22)

InChI Key

ABRJEMCQUVBBPN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NCC2(CCCCC2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.